N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
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Overview
Description
N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide is a complex organic compound that features a piperidine moiety, a benzenesulfonamide group, and a phenyl ring
Mechanism of Action
Target of Action
N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide is a piperidine derivative . Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, some 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives have been found to have various pharmacological applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been found to have various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the benzenesulfonamide group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and exhibit similar chemical properties and biological activities.
Benzenesulfonamide derivatives: These compounds contain the benzenesulfonamide group and are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-6-12-19(13-7-16)26(24,25)21(2)18-10-8-17(9-11-18)20(23)22-14-4-3-5-15-22/h6-13H,3-5,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXHHXNVOCAWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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